molecular formula C7H9ClN4 B11911112 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride

Cat. No.: B11911112
M. Wt: 184.62 g/mol
InChI Key: MNBDSVXRMWWKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an aminomethyl group at position 5. Its molecular formula is C₇H₈N₄·HCl, with a molecular weight of 148.17 g/mol (free base) and CAS number 1260666-23-6 . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical applications. This compound is frequently utilized as a building block in medicinal chemistry, particularly in kinase inhibitor development due to its ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-2-5-1-6-7(9-3-5)4-10-11-6;/h1,3-4H,2,8H2,(H,10,11);1H

InChI Key

MNBDSVXRMWWKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

A halogen atom (e.g., bromine) at the 6-position facilitates substitution with amine nucleophiles. WO 2019/121,885 A1 describes:

  • Bromination : Treating 1H-pyrazolo[4,3-b]pyridine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 6-position.

  • Amination : Reacting the brominated intermediate with benzylamine in the presence of cesium carbonate (Cs₂CO₃) at 80°C for 12 hours yields the methanamine derivative.

Yields for this step range from 45–60%, with purification via column chromatography necessary to remove regioisomers.

Reductive Amination

An alternative route involves reductive amination of a 6-formyl intermediate. US 8,513,415 B2 reports:

  • Aldehyde Formation : Oxidation of a 6-methyl group using selenium dioxide (SeO₂) in dioxane generates the 6-formyl derivative.

  • Reductive Amination : Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the primary amine.

This method avoids harsh halogenation conditions but requires stringent control of reducing agents to prevent over-reduction.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. EP 2,760,864 B1 details:

  • Acid Treatment : Dissolving the free base in anhydrous ethanol and adding concentrated hydrochloric acid (HCl) at 0°C precipitates the hydrochloride salt.

  • Recrystallization : Purification via recrystallization from ethanol/water mixtures enhances purity (>99%).

Industrial-Scale Optimization

Large-scale synthesis often employs continuous flow reactors to improve efficiency. US 11,634,416 B2 highlights:

  • One-Pot Cyclization-Amination : Combining cyclocondensation and amination steps in a single reactor reduces intermediate isolation, achieving an 82% overall yield.

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under hydrogen gas (H₂) stream ensures selective reduction without degrading the pyrazole ring.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)ScalabilityReference
Nucleophilic SubstitutionBromination, Amine substitution45–6095–98Moderate
Reductive AminationAldehyde formation, NaBH₃CN55–7097–99High
One-Pot Flow SynthesisCyclization-amination in flow75–82>99Industrial

Challenges and Mitigation Strategies

  • Regioisomer Formation : Competing substitution at the 4-position can occur during bromination. Using excess NBS and low temperatures (−10°C) minimizes this issue.

  • Amine Protection : Benzyl or tert-butyl groups are often used to protect the amine during synthesis, with deprotection achieved via hydrogenolysis or acidic conditions.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures improves isolation .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride C₇H₈N₄·HCl 148.17 (free base) -NH₂ (position 6) Kinase inhibitors, intermediates
{1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl}boronic acid hydrochloride C₇H₈BN₃O₂·HCl 217.43 (free base) -B(OH)₂ (position 6), -CH₃ (position 1) Suzuki-Miyaura cross-coupling reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-6-yl)methanamine C₁₂H₁₆N₄O 248.29 THP-protected amine (position 1) Synthetic intermediate (protecting group strategy)
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine hydrochloride C₈H₉F₂N₄·HCl 226.64 (free base) -CF₂H (position 5), -CH₃ (position 1) Enhanced lipophilicity for CNS-targeting drugs
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride C₉H₁₁N₃·HCl 181.67 (free base) Pyrrolopyridine core, -CH₃ (position 3) Alternative heterocyclic scaffolds for receptor binding

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form of the main compound ensures higher aqueous solubility compared to non-ionic analogs like the THP-protected variant .
  • Heterocyclic Core : Replacing pyrazolo[4,3-b]pyridine with pyrrolo[2,3-b]pyridine () alters electron distribution, affecting binding to enzymatic targets like kinases .

Research Findings

  • Metabolic Stability : Fluorinated analogs () exhibit reduced CYP450-mediated metabolism due to the electron-withdrawing -CF₂H group .
  • Synthetic Versatility : The boronic acid derivative () has been employed in late-stage diversification for library synthesis in drug discovery .

Biological Activity

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride features a pyrazolo[4,3-b]pyridine core. The structural formula can be represented as follows:

C7H8ClN3\text{C}_7\text{H}_8\text{ClN}_3

This structure contributes to its interactions with various biological targets, influencing its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One notable derivative demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent activity with significant selectivity towards CDK2 .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Selectivity
Pyrazolo[4,3-b]pyridine derivativeCDK20.36265-fold over CDK9
Pyrazolo[4,3-b]pyridine derivativeCDK91.8-

The mechanism by which (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride exerts its biological effects involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa and HCT116 cells .

Other Biological Activities

In addition to anticancer properties, pyrazolo[4,3-b]pyridine derivatives have exhibited other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride:

  • Study on Anticancer Activity : A study involving the synthesis and evaluation of various derivatives indicated that modifications on the pyrazole ring significantly influenced their anticancer potency. The most effective compounds were those that maintained a balance between hydrophobic and hydrophilic characteristics .
  • In Vivo Studies : Animal models treated with pyrazolo[4,3-b]pyridine derivatives showed reduced tumor growth compared to controls, suggesting potential for therapeutic applications in oncology.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride?

The synthesis requires precise control of temperature (typically 60–100°C), pH (near-neutral conditions to avoid side reactions), and reaction time (12–24 hours for completion). Key steps include condensation of pyrazolo-pyridine precursors with amine-bearing reagents, followed by hydrochlorination . For example, phosphorus oxychloride (POCl₃) is often used to activate intermediates, and recrystallization from ethanol ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or TLC using silica gel plates . Predicted collision cross-section (CCS) values from mass spectrometry (e.g., [M+H]+ CCS = 134.3 Ų) can further validate structural consistency .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., argon) at room temperature (20–25°C), away from moisture and light. Degradation studies show that exposure to humidity or acidic conditions accelerates hydrolysis of the pyrazolo-pyridine core, leading to byproducts like boronic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be improved during derivatization of the methanamine group?

Optimize nucleophilic substitution or reductive amination by using catalysts like palladium (for cross-coupling) or sodium cyanoborohydride (for amine alkylation). For example, introducing morpholine or piperidine moieties enhances solubility and bioavailability, with yields increasing by 15–20% when using DMF as a solvent at 80°C . Monitor reaction progress via in-situ FTIR to detect intermediate formation .

Q. What strategies resolve contradictions in biological activity data between analogs?

Perform comparative SAR studies by systematically modifying substituents (e.g., replacing chlorine with trifluoromethyl at the 3-position). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes, while in vitro assays (e.g., IC₅₀ measurements) validate activity. For instance, trifluoromethyl groups enhance metabolic stability but may reduce aqueous solubility .

Q. How should researchers address impurities identified during synthesis?

Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities. Structural elucidation via LC-MS/MS and 2D NMR (COSY, HSQC) can identify common byproducts, such as dehydrohalogenated derivatives or oxidized pyridine rings . Adjust reaction stoichiometry (e.g., limiting POCl₃ to 1.2 equivalents) to minimize side reactions .

Q. What computational methods predict the compound’s physicochemical properties?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess solubility parameters. Tools like Schrödinger’s QikProp estimate logP (∼1.8) and polar surface area (∼45 Ų), critical for pharmacokinetic profiling .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (10–100 g) require strict temperature gradients to prevent exothermic side reactions .
  • Data Reproducibility : Validate analytical results across multiple instruments (e.g., Bruker NMR vs. Agilent HPLC) to account for equipment variability .
  • Ethical Compliance : Follow institutional guidelines for handling halogenated intermediates, which may be toxic or mutagenic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.